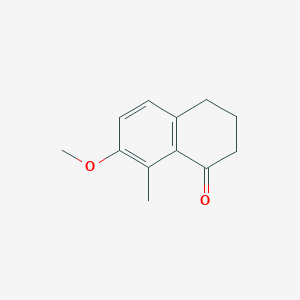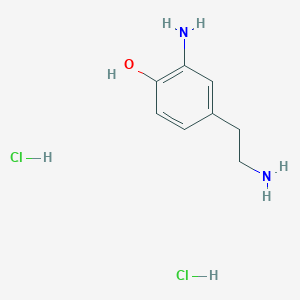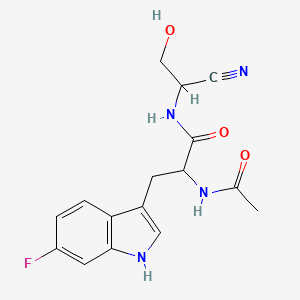
2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide, also known as LFM-A13, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have a variety of effects on cells, including the inhibition of cell growth, induction of apoptosis, and modulation of immune responses.
Scientific Research Applications
2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer effects in a variety of cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide has been shown to have immunomodulatory effects, including the inhibition of T-cell activation and the modulation of cytokine production.
Mechanism Of Action
The exact mechanism of action of 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide is not fully understood. However, it is known to inhibit the activity of several enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and SIRT2. GAPDH is involved in glycolysis and is overexpressed in many types of cancer cells. SIRT2 is a member of the sirtuin family of proteins, which are involved in a variety of cellular processes, including DNA repair and metabolism.
Biochemical And Physiological Effects
2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. Additionally, 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide has been shown to modulate immune responses, including the inhibition of T-cell activation and the modulation of cytokine production.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide in lab experiments is its specificity for certain enzymes, such as GAPDH and SIRT2. This allows researchers to study the effects of inhibiting these enzymes on cellular processes. However, one limitation of using 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines at high concentrations.
Future Directions
There are several possible future directions for research on 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of GAPDH and SIRT2. Additionally, 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide has been shown to have potential as a therapeutic agent for the treatment of cancer and autoimmune diseases. Further research is needed to determine the efficacy and safety of 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide in animal models and clinical trials. Finally, the immunomodulatory effects of 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide could be further studied to determine its potential as an immunosuppressive agent for the treatment of autoimmune diseases.
Synthesis Methods
The synthesis of 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide involves several steps, starting with the reaction of 6-fluoroindole with ethyl 2-bromoacetate to form the corresponding ester. The ester is then converted to the amide using sodium hydroxide and acetic anhydride. The resulting amide is then reacted with cyanogen bromide and hydroxylamine to form the final product, 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide.
properties
IUPAC Name |
2-acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3/c1-9(23)20-15(16(24)21-12(6-18)8-22)4-10-7-19-14-5-11(17)2-3-13(10)14/h2-3,5,7,12,15,19,22H,4,8H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPWXQTXDOWXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)NC(CO)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B2797803.png)
![2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2797804.png)
![N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
![4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2797807.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2797809.png)
![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylmorpholine-3-carboxylic acid](/img/structure/B2797811.png)
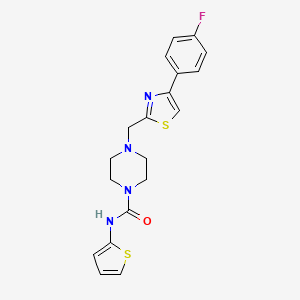
![(4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2797815.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2797817.png)
![5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde](/img/structure/B2797819.png)
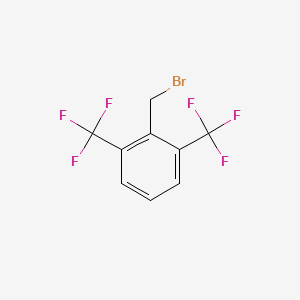
![N-[(5-Oxo-7,8-dihydro-6H-quinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2797821.png)
